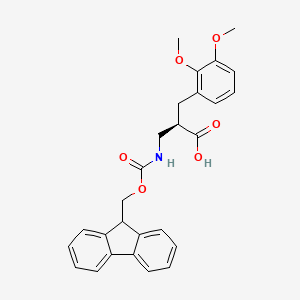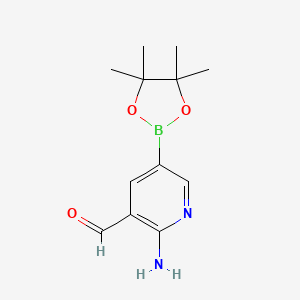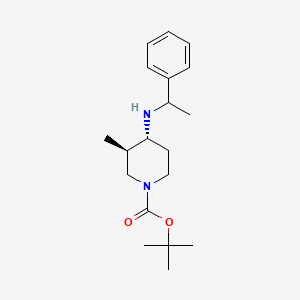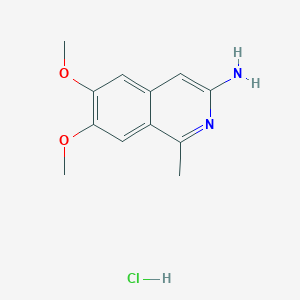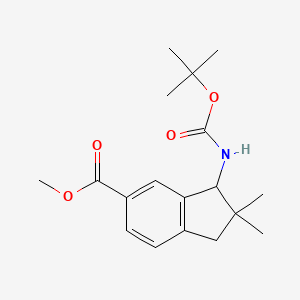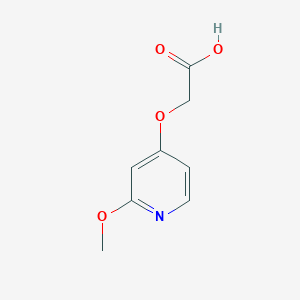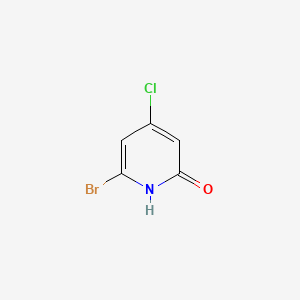
6-Bromo-4-chloropyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloropyridin-2-ol is a halogenated pyridine derivative with the molecular formula C5H3BrClNO. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. The presence of both bromine and chlorine atoms on the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyridin-2-ol typically involves halogenation reactions starting from pyridine derivatives. One common method is the bromination of 4-chloropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-chloropyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are utilized in the presence of boronic acids.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.
Oxidation and Reduction Reactions: Formation of ketones, alcohols, or other oxidized/reduced products.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
6-Bromo-4-chloropyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chloropyridin-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of halogen atoms and the hydroxyl group on the pyridine ring. These functional groups can interact with various molecular targets, such as enzymes or receptors, leading to desired biological or chemical effects. The exact pathways and molecular targets involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
6-Chloropyridin-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloropyridin-3-ol: Differently substituted pyridine with distinct chemical properties.
Uniqueness
6-Bromo-4-chloropyridin-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in research and industrial applications.
Propiedades
Fórmula molecular |
C5H3BrClNO |
|---|---|
Peso molecular |
208.44 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9) |
Clave InChI |
HIECVXAHTDCQNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


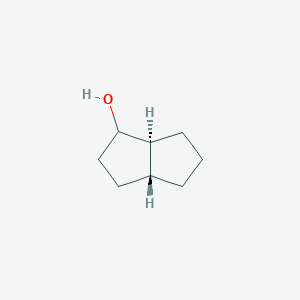

![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)
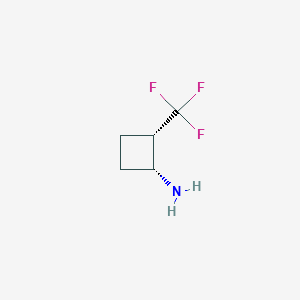
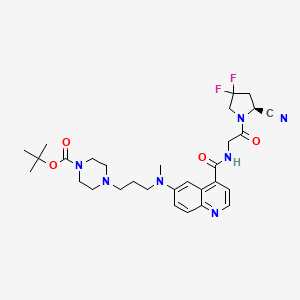
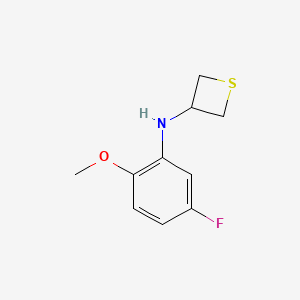

![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
